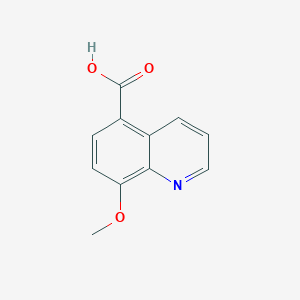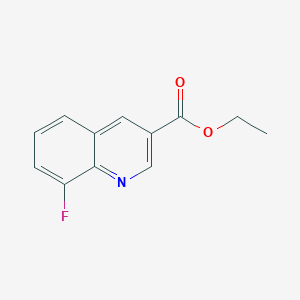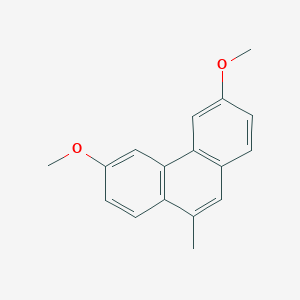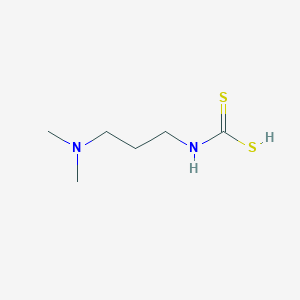
Carbamic acid, 3-dimethylaminopropyldithio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, 3-dimethylaminopropyldithio- (abbreviated as CAPDT) is a chemical compound that has been studied for its potential biological and medicinal applications. It is a sulfhydryl-containing derivative of carbamic acid and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of Carbamic acid, 3-dimethylaminopropyldithio- is not fully understood. However, studies have shown that it can interact with sulfhydryl groups on proteins and enzymes, which may contribute to its biological effects. Carbamic acid, 3-dimethylaminopropyldithio- has also been found to induce oxidative stress in cells, which may be responsible for its cytotoxic effects on cancer cells.
Biochemische Und Physiologische Effekte
Carbamic acid, 3-dimethylaminopropyldithio- has been found to exhibit various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals in cells. Carbamic acid, 3-dimethylaminopropyldithio- has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which may contribute to its potential use as a chelating agent for heavy metal ions. In addition, Carbamic acid, 3-dimethylaminopropyldithio- has been found to induce apoptosis (programmed cell death) in cancer cells, which may be a mechanism for its potential use in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
Carbamic acid, 3-dimethylaminopropyldithio- has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit high purity and yield. Carbamic acid, 3-dimethylaminopropyldithio- also has a relatively low toxicity profile, which makes it suitable for use in cell culture and animal studies. However, one limitation of Carbamic acid, 3-dimethylaminopropyldithio- is its instability in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Carbamic acid, 3-dimethylaminopropyldithio-. One area of interest is its potential use in cancer therapy. Further studies are needed to elucidate the exact mechanism of action of Carbamic acid, 3-dimethylaminopropyldithio- on cancer cells and to determine its efficacy in animal models. Another area of interest is its potential use as a chelating agent for heavy metal ions. Studies are needed to determine the effectiveness of Carbamic acid, 3-dimethylaminopropyldithio- in removing heavy metal ions from contaminated water sources. Finally, further studies are needed to optimize the synthesis method of Carbamic acid, 3-dimethylaminopropyldithio- and to investigate its stability in aqueous solutions.
Synthesemethoden
Carbamic acid, 3-dimethylaminopropyldithio- can be synthesized through a multi-step process involving the reaction of 3-dimethylaminopropylamine with carbon disulfide, followed by the addition of hydrochloric acid and sodium hydroxide. The resulting product is then treated with carbon dioxide to form the final product, Carbamic acid, 3-dimethylaminopropyldithio-. This synthesis method has been reported in several scientific publications and has been found to yield high purity and yield of Carbamic acid, 3-dimethylaminopropyldithio-.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, 3-dimethylaminopropyldithio- has been investigated for its potential use in various scientific research applications. One area of interest is its use as a chelating agent for heavy metal ions. Studies have shown that Carbamic acid, 3-dimethylaminopropyldithio- can effectively bind to heavy metal ions such as lead and cadmium, which can then be removed from contaminated water sources. Carbamic acid, 3-dimethylaminopropyldithio- has also been studied for its potential use in cancer therapy. It has been found to exhibit cytotoxic effects on cancer cells and has been suggested as a potential candidate for further development as an anticancer agent.
Eigenschaften
CAS-Nummer |
18997-72-3 |
|---|---|
Produktname |
Carbamic acid, 3-dimethylaminopropyldithio- |
Molekularformel |
C6H14N2S2 |
Molekulargewicht |
178.3 g/mol |
IUPAC-Name |
3-(dimethylamino)propylcarbamodithioic acid |
InChI |
InChI=1S/C6H14N2S2/c1-8(2)5-3-4-7-6(9)10/h3-5H2,1-2H3,(H2,7,9,10) |
InChI-Schlüssel |
VTMATBHAKYANPP-UHFFFAOYSA-N |
Isomerische SMILES |
CN(C)CCCN=C(S)S |
SMILES |
CN(C)CCCNC(=S)S |
Kanonische SMILES |
CN(C)CCCNC(=S)S |
Andere CAS-Nummern |
18997-72-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



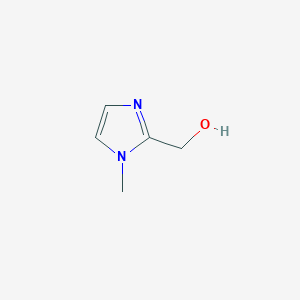
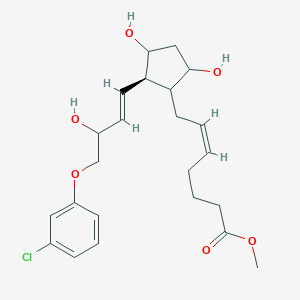

![6-Isopropoxybenzo[d]thiazol-2-amine](/img/structure/B106352.png)
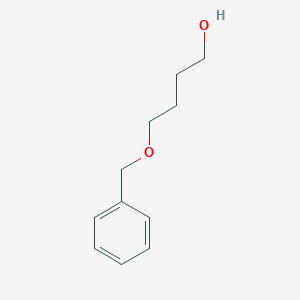
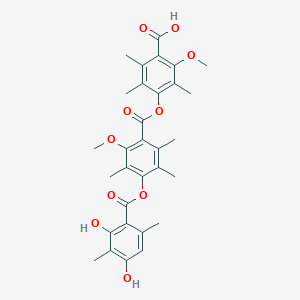
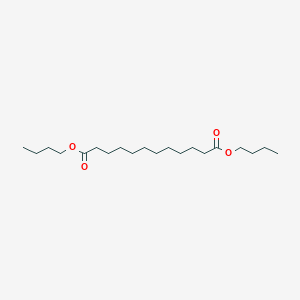
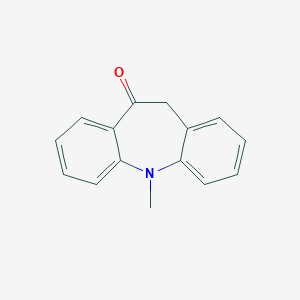
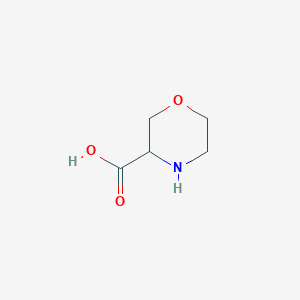

![4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid](/img/structure/B106377.png)
